5-Methoxy-2-[(piperidin-4-yl)methoxy]pyrimidine hydrochloride
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Overview
Description
5-Methoxy-2-[(piperidin-4-yl)methoxy]pyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methoxy group at the 5-position of the pyrimidine ring and a piperidin-4-ylmethoxy substituent at the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-[(piperidin-4-yl)methoxy]pyrimidine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step involves the methylation of the pyrimidine ring using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the piperidin-4-ylmethoxy group: This is usually done through a nucleophilic substitution reaction, where the piperidine derivative is reacted with the pyrimidine core under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-[(piperidin-4-yl)methoxy]pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The piperidin-4-ylmethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
5-Methoxy-2-[(piperidin-4-yl)methoxy]pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-[(piperidin-4-yl)methoxy]pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Methoxy-2-[(piperidin-4-yl)methoxy]pyrimidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
5-methoxy-2-(piperidin-4-ylmethoxy)pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-15-10-6-13-11(14-7-10)16-8-9-2-4-12-5-3-9;/h6-7,9,12H,2-5,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBOZUSLVKCTJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OCC2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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